molecular formula C22H24N2O2 B11054233 Ethyl 3-[(1,5-dimethyl-2-phenylindol-6-yl)amino]but-2-enoate

Ethyl 3-[(1,5-dimethyl-2-phenylindol-6-yl)amino]but-2-enoate

Cat. No.: B11054233
M. Wt: 348.4 g/mol
InChI Key: ORIIPJPFHWPBTN-FOWTUZBSSA-N
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Description

Ethyl 3-[(1,5-dimethyl-2-phenylindol-6-yl)amino]but-2-enoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(1,5-dimethyl-2-phenylindol-6-yl)amino]but-2-enoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(1,5-dimethyl-2-phenylindol-6-yl)amino]but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-[(1,5-dimethyl-2-phenylindol-6-yl)amino]but-2-enoate involves its interaction with specific molecular targets such as enzymes and receptors. The indole core allows the compound to bind to various receptors, modulating their activity and leading to biological effects . The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl (E)-3-[(1,5-dimethyl-2-phenylindol-6-yl)amino]but-2-enoate

InChI

InChI=1S/C22H24N2O2/c1-5-26-22(25)12-16(3)23-19-14-21-18(11-15(19)2)13-20(24(21)4)17-9-7-6-8-10-17/h6-14,23H,5H2,1-4H3/b16-12+

InChI Key

ORIIPJPFHWPBTN-FOWTUZBSSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC1=CC2=C(C=C1C)C=C(N2C)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C=C(C)NC1=CC2=C(C=C1C)C=C(N2C)C3=CC=CC=C3

Origin of Product

United States

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